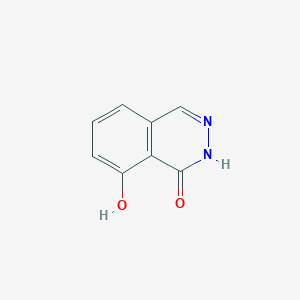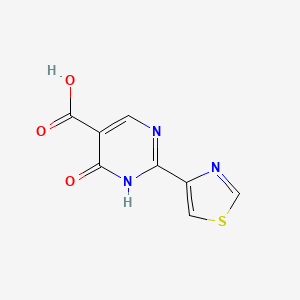
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 100-150°C)
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency
Purification steps: Such as recrystallization or chromatography to isolate the desired product
化学反应分析
Types of Reactions
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents
Reduction: Reduction of functional groups using reducing agents
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development
Organic Synthesis: Intermediate in the synthesis of more complex molecules
Material Science: Component in the development of novel materials with specific properties
作用机制
The mechanism of action of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid
- 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H5N3O3S |
|---|---|
分子量 |
223.21 g/mol |
IUPAC 名称 |
6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3S/c12-7-4(8(13)14)1-9-6(11-7)5-2-15-3-10-5/h1-3H,(H,13,14)(H,9,11,12) |
InChI 键 |
KDJNDEPGRGASMM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=N1)C2=CSC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)


![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
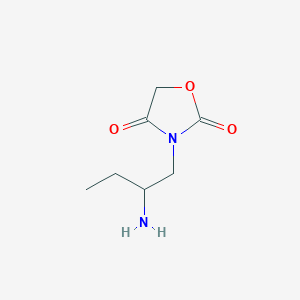
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
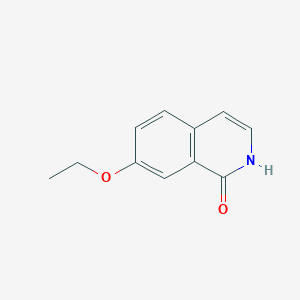
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
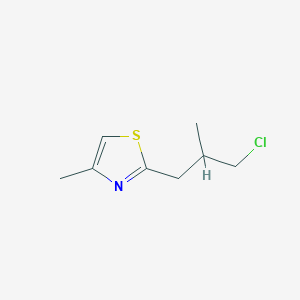
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
